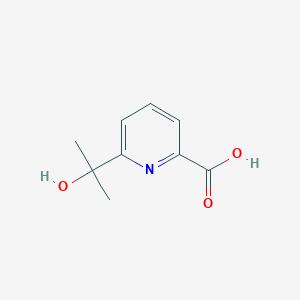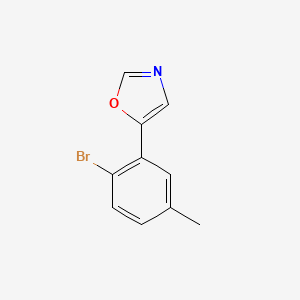
6-(4-Chlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-formylphenol, 95% (6-CFP-95) is a phenolic compound that is widely used in the scientific research community as a reagent and catalyst. It is a colorless solid that is soluble in organic solvents, and has a melting point of approximately 127°C. 6-CFP-95 is known for its versatility and is used in many different scientific research applications.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that it acts as an electron donor, which helps to facilitate the formation of covalent bonds between molecules. Additionally, 6-(4-Chlorophenyl)-2-formylphenol, 95% is believed to act as a Lewis acid, which helps to stabilize reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chlorophenyl)-2-formylphenol, 95% are not well understood. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(4-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments is its versatility. It can be used in a wide range of reactions, and it is relatively inexpensive and easy to obtain. Additionally, 6-(4-Chlorophenyl)-2-formylphenol, 95% is relatively stable, and it is not prone to decomposition.
The main limitation of 6-(4-Chlorophenyl)-2-formylphenol, 95% is its low solubility in water. Additionally, it is not compatible with certain solvents, such as acetone and chloroform.
Orientations Futures
The future directions for 6-(4-Chlorophenyl)-2-formylphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to understand its mechanism of action, and to develop more efficient and cost-effective methods for its synthesis. Finally, research should be conducted to explore the potential uses of 6-(4-Chlorophenyl)-2-formylphenol, 95% in other areas, such as catalysis and polymer synthesis.
Méthodes De Synthèse
6-(4-Chlorophenyl)-2-formylphenol, 95% is synthesized from 4-chlorophenol and formaldehyde in a two-step process. In the first step, 4-chlorophenol is reacted with formaldehyde in an acidic medium to form 6-(4-chlorophenyl)-2-formylphenol. In the second step, the crude product is purified by recrystallization, which yields 6-(4-Chlorophenyl)-2-formylphenol, 95% with a purity of 95%.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-2-formylphenol, 95% is widely used in scientific research as a reagent and catalyst. It has been used in the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. It is also used as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of amino acids. Additionally, 6-(4-Chlorophenyl)-2-formylphenol, 95% has been used in the synthesis of polymeric materials, such as polyurethanes, polyesters, and polyamides.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORESKBIFHBTXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473173 |
Source


|
| Record name | 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-formylphenol | |
CAS RN |
343604-43-3 |
Source


|
| Record name | 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)


![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)
